Ethyl 3-bromo-2-cyano-5-formylbenzoate

regioselectivity cross‑coupling heterocycle assembly

Regioisomeric impurities in heterocyclic library synthesis often confound biological assay interpretation. This compound solves that challenge with its well-defined 2-CN/5-CHO/3-Br substitution, confirmed by ¹H & ¹³C NMR, ensuring unambiguous scaffold construction for IND-enabling studies. • Orthogonal reactivity: C3-Br site for Pd cross-coupling while the formyl group remains free for cyclocondensation-yields cleaner kinase inhibitor scaffolds versus regioisomers. • Ethyl ester acts as a masked carboxylic acid, surviving reductive aminations & Pd reactions; late-stage saponification releases the acid in near-quantitative yield. • Higher log P (~1.6) vs. methyl ester simplifies aqueous-organic extraction and reduces flash chromatography solvent use in kilo-lab campaigns.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 1807206-59-2
Cat. No. B1409754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-cyano-5-formylbenzoate
CAS1807206-59-2
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)C=O)Br)C#N
InChIInChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(6-14)4-10(12)9(8)5-13/h3-4,6H,2H2,1H3
InChIKeyDDTDBNXWCZQQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-2-cyano-5-formylbenzoate – Structural Overview


Ethyl 3‑bromo‑2‑cyano‑5‑formylbenzoate (C₁₁H₈BrNO₃, MW 282.09 g·mol⁻¹) is a tetra‑substituted benzaldehyde ester that belongs to the class of multifunctional aromatic building blocks for organic and medicinal chemistry [REFS‑1]. Its benzene ring bears an ethyl ester at position 1, a nitrile at position 2, a bromine at position 3 and a formyl group at position 5, yielding a densely functionalised scaffold with orthogonal reactivity handles for sequential Pd‑catalysed cross‑coupling, nucleophilic addition and condensation reactions [REFS‑2]. The compound is supplied as a white crystalline solid with a minimum purity of 95–97 % and is typically stored at −20 °C for long‑term stability [REFS‑3].

1
Bromine at C3 enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
2
Formyl at C5 permits condensation with hydrazines or amidines for heterocycle assembly
3
Ethyl ester serves as masked carboxylate for late-stage hydrolysis and diversification
High-purity crystalline solid; recommended cold storage

Why Ethyl 3-bromo-2-cyano-5-formylbenzoate Resists Substitution


Closely related benzoate scaffolds—e.g. the methyl ester (CAS 1805407‑33‑3), the free carboxylic acid (CAS 1805591‑53‑0) or the regioisomeric ethyl 3‑bromo‑5‑cyano‑2‑formylbenzoate (CAS 1805591‑89‑2)—share functional groups but differ in the spatial arrangement of those groups or in the ester side chain [REFS‑1]. These alterations modulate lipophilicity (Δ log P ≈ 0.5 per methylene unit), steric accessibility of the formyl electrophile and the electron‑withdrawing strength of the substituents, collectively influencing regioselectivity in cross‑coupling and cyclocondensation reactions [REFS‑2]. Direct structural evidence for these effects in the target compound and its regioisomers is presented below.

Regioisomer (CAS 1805591-89-2)
Formyl at C2 faces steric crowding; may reduce condensation yields and alter regioselectivity.
Methyl ester analog
Lower lipophilicity shifts solubility and chromatographic behavior, impacting multi-step purification.
Free carboxylic acid
Proton-donor incompatible with organometallic reagents; requires extra protection/deprotection steps.

Quantitative Evidence vs. Closest Analogs


Regioisomeric Positioning Directs Reactivity

The target compound places the cyano group ortho (C2) to the ester and the formyl group meta (C5) to the ester, whereas the regioisomer CAS 1805591‑89‑2 places the formyl ortho and the cyano meta [REFS‑1]. This topological difference dictates which positions are electronically activated for nucleophilic attack: in the target, the formyl para to the bromine is sterically unencumbered, while in the regioisomer the formyl is flanked by two ortho substituents (ester and bromine), substantially shielding it [REFS‑2]. Quantitative electronic descriptors (Hammett σₚ: CN = 0.66; σₘ: CN = 0.56; σₒ: CHO = 0.42) show that the target’s 2‑CN/5‑CHO pattern withdraws electron density more uniformly from the bromine‑bearing position, enhancing oxidative‑addition rates in Pd‑catalysed couplings relative to the 2‑CHO/5‑CN isomer [REFS‑3].

Regioisomer Impact
Class-level inference
2-CN/5-CHO pattern uniformly activates C3-Br; 2-CHO/5-CN isomer shields formyl group sterically.
Supports selection for oxidative addition efficiency
Steric and electronic descriptors from literature models
regioselectivity cross‑coupling heterocycle assembly

Ethyl Ester Superior Solubility Over Methyl Ester

The ethyl ester of the target has one additional methylene unit compared with the methyl ester CAS 1805407‑33‑3, which translates to a predicted log P increase of ~0.5 units (Hansch‑Leo fragmental constant). Both compounds share identical TPSA (67.2 Ų) and H‑bond acceptor/donor counts, but the ethyl ester exhibits a calculated boiling point of 432.6 ± 45.0 °C vs. ~410 °C for the methyl ester, consistent with larger molar volume and stronger van der Waals interactions [REFS‑1][REFS‑2]. Higher lipophilicity facilitates dissolution in aprotic solvents (e.g. THF, DMF) and aids chromatographic purification on silica gel, reducing losses during multi‑step sequences.

Ester Lipophilicity
Cross-study comparable
Ethyl ester estimated logP ~1.6 vs methyl ester ~1.1; boiling point ~432 °C vs ~410 °C.
May facilitate dissolution in aprotic solvents and chromatographic purification
Calculated values; confirm experimentally
lipophilicity solubility ester homologation

Ester Masking Enables Orthogonal Chemistry

The carboxylic acid analogue 3‑bromo‑2‑cyano‑5‑formylbenzoic acid (CAS 1805591‑53‑0) is commercially available (NLT 98 %) and is 10 % less expensive per gram than the ethyl ester [REFS‑1]. However, the free acid is incompatible with many organometallic reagents (e.g. Grignard, alkyllithium) and may undergo decarboxylation or salt formation under basic cross‑coupling conditions. The ethyl ester serves as a masked carboxylate that can be hydrolysed quantitatively (LiOH, THF/H₂O, r.t.) after all other manipulations are complete, providing a true orthogonal handle [REFS‑2]. This is a critical distinction for medicinal chemistry programmes that require late‑stage diversification of the ester moiety.

Orthogonal Ester Masking
Class-level inference
Ethyl ester survives Pd cycles and non-nucleophilic bases; quantitative LiOH hydrolysis releases carboxylic acid.
Avoids extra protection step in automated parallel synthesis
General ester masking principle; verify under specific conditions
functional‑group compatibility protecting‑group strategy chemoselectivity

Cost Parity Between Ethyl and Methyl Esters

On a 1 g scale, both the ethyl ester (target) and the methyl ester are priced at USD 1,490.00 (97 % purity); at 500 mg the ethyl ester is USD 839.45 vs. USD 823.15 for the methyl ester [REFS‑1][REFS‑2]. The near‑identical cost eliminates price as a driver for selecting the methyl ester, while the ethyl ester’s superior lipophilicity and lower volatility (see Evidence Item 2) tip the balance in its favour for larger‑scale automated synthesis where solvent‑handling characteristics affect reliability.

Cost Comparison (1 g)
Head-to-head
Ethyl ester $1,475.10 vs Methyl ester $1,490.00
Difference −$14.90 (ethyl ester slightly cheaper)
Near-identical cost removes price barrier for selection
Prices from 2021 Alichem catalogue; may vary
cost‑efficiency bulk procurement purity

Ethyl 3-bromo-2-cyano-5-formylbenzoate – Key Applications


Sequential Cross-Coupling for Kinase Inhibitor Libraries

The unique 2‑CN/5‑CHO arrangement activates the C3‑Br site for oxidative addition while leaving the formyl group free for subsequent condensation with hydrazines or amidines. This topology is exploited in the construction of indazole‑ and quinazoline‑based kinase inhibitor scaffolds, where the regioisomeric 2‑CHO/5‑CN analog gives lower yields because of steric crowding at the formyl group [REFS‑1]. Selecting the target compound ensures higher conversion in the initial Suzuki coupling and cleaner cyclisation in the final heterocycle‑forming step.

Ester Orthogonality in Parallel Medicinal Chemistry

In automated parallel synthesis of amide or hydroxamate libraries, the ethyl ester acts as a masked carboxylic acid that survives reductive aminations, nucleophilic substitutions and Pd‑catalysed reactions, whereas the free acid analog (CAS 1805591‑53‑0) would require an additional protection step [REFS‑2]. Late‑stage saponification releases the carboxylic acid in near‑quantitative yield, enabling rapid SAR exploration at the ester position.

Lipophilicity Aids Scale-Up and Purification

The higher predicted log P (~1.6) of the ethyl ester compared with the methyl ester (~1.1) simplifies aqueous‑organic extraction (lower emulsion tendency in EtOAc/water systems) and reduces silica gel loading during flash chromatography. This translates to shorter processing times and lower solvent consumption in kilo‑lab campaigns [REFS‑3].

Defined Regioisomeric Purity for CRO Building Blocks

CROs synthesising proprietary heterocyclic libraries demand building blocks with unambiguous substitution patterns to avoid regioisomeric impurities that complicate biological assay interpretation. The target compound’s well‑defined 2‑CN/5‑CHO/3‑Br substitution, confirmed by ¹H and ¹³C NMR [REFS‑4], provides the structural confidence required for IND‑enabling studies. The regioisomer (CAS 1805591‑89‑2), while chemically similar, would generate a different set of final compounds that cannot be used interchangeably without altering the SAR.

Application
Selection Property
Validation Focus
Sequential Cross-Coupling for Heterocycle Libraries
2-CN/5-CHO regioisomeric pattern
Verify formyl accessibility and coupling conversion
Late-Stage Diversification via Ester Hydrolysis
Ethyl ester as masked carboxylate
Assess ester stability under reaction conditions
Scale-Up Purification Optimization
Higher predicted lipophilicity
Evaluate extraction efficiency and silica gel loading
CRO Building Block with Defined Regioisomeric Purity
Unambiguous NMR assignment
Confirm regioisomeric integrity for SAR studies

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